5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid
Overview
Description
The compound "5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various derivatives of 1,3-oxazole-4-carboxylic acid, which are relevant to the analysis of the compound . These derivatives are important in the synthesis of biologically active compounds and have been used in the preparation of peptidomimetics, antiproliferative agents, and other functionalized molecules .
Synthesis Analysis
The synthesis of 1,3-oxazole-4-carboxylic acid derivatives is a topic of interest in the field of medicinal chemistry. For instance, a ruthenium-catalyzed cycloaddition protocol has been developed to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to 1,3-oxazole-4-carboxylic acid derivatives . Additionally, novel derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid have been synthesized from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids . These methods highlight the versatility and regiocontrol achievable in the synthesis of oxazole derivatives.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of the oxazole ring, a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. The structure of these derivatives can be confirmed using techniques such as X-ray crystallography, as demonstrated in the synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives . The oxazole ring imparts unique electronic and steric properties that are exploited in the design of biologically active molecules.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, enabling the introduction of different functional groups. For example, the transformation of oxazole-4-carboxylic acid hydrazide derivatives into 1,3,4-oxadiazoles through recyclization in acetic acid has been reported . These reactions are crucial for the diversification of oxazole-based scaffolds and the development of compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives, such as melting points and solubility, are influenced by the substituents on the oxazole ring. These properties are typically characterized using techniques like melting point determination, elemental analysis, and spectroscopy (FT-IR, 1H, and 13C NMR) . The antiproliferative and antimicrobial activities of these compounds suggest that they have significant potential in drug development, with the ability to interact with biological targets .
Scientific Research Applications
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- Application Summary : Nafion D-520 dispersion is used in the fabrication of thin films and coating formulations for fuel cell membranes, in catalyst coatings, sensors, and various electrochemical applications .
- Methods of Application : The compound is dispersed in water and 1-propanol at a concentration of 5% w/w . This dispersion is then used to fabricate thin films and coatings .
- Results or Outcomes : The resulting films and coatings are used in fuel cell membranes, catalyst coatings, sensors, and various electrochemical applications .
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Imidazole Containing Compounds
- Application Summary : Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- Methods of Application : Various synthetic routes are used to produce imidazole and its derived products . These compounds are then tested for their biological activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contain the 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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- Application Summary : Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : Various synthetic routes are used to produce thiophene and its derived products . These compounds are then tested for their biological activities .
- Results or Outcomes : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
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- Application Summary : Isopropyl acetate is a solvent with a wide variety of manufacturing uses that is miscible with most other organic solvents, and slightly soluble in water .
- Methods of Application : It is used as a solvent for cellulose, plastics, oil and fats . It is a component of some printing inks and perfumes .
- Results or Outcomes : Isopropyl acetate decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It reacts violently with oxidizing materials and it attacks many plastics .
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(Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic
- Application Summary : This compound was synthesized and evaluated for its antimicrobial potential .
- Methods of Application : The compound was synthesized and then tested against various bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
- Results or Outcomes : The results of the antimicrobial potential of this compound are not specified in the source .
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- Application Summary : 2-Acetoxypropane, also known as Isopropyl acetate, is a solvent with a wide variety of manufacturing uses .
- Methods of Application : It is miscible with most other organic solvents, and slightly soluble in water . It is used as a solvent for cellulose, plastics, oil and fats . It is a component of some printing inks and perfumes .
- Results or Outcomes : Isopropyl acetate decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It reacts violently with oxidizing materials and it attacks many plastics .
Safety And Hazards
- Side Effects : Common side effects include gastrointestinal discomfort, headache, and dizziness.
- Allergic Reactions : Some individuals may experience allergic reactions.
- Caution : Avoid use in patients with peptic ulcers, renal impairment, or bleeding disorders.
Future Directions
Research on Ibuprofen continues to explore its potential applications, such as its role in cancer prevention, neuroprotection, and cardiovascular health. Additionally, efforts are ongoing to develop more selective COX inhibitors with fewer side effects.
properties
IUPAC Name |
5-propan-2-yl-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOZWIXEPNCJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542034 | |
Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |
CAS RN |
89006-96-2 | |
Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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